molecular formula C8H10N2OS B2846380 N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 1343884-66-1

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2846380
CAS No.: 1343884-66-1
M. Wt: 182.24
InChI Key: KBYADCSKCWBFFL-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2-amino-1,3-thiazole with an appropriate acylating agent. One common method is the reaction of 2-amino-1,3-thiazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions[][3].

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted thiazole derivatives[][3].

Scientific Research Applications

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A precursor in the synthesis of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide.

    Thiazole-4-carboxamide: Another thiazole derivative with similar biological activities.

    Thiazole-2-carboxylic acid: Known for its antimicrobial properties

Uniqueness

This compound is unique due to its specific structure, which combines the thiazole ring with a prop-2-enamide moiety. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-8(11)9-4-3-7-5-12-6-10-7/h2,5-6H,1,3-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYADCSKCWBFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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